Cas no 58457-56-0 (4-oxo-4-4-(trifluoromethyl)phenylbutanoic acid)

4-Oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid is a versatile intermediate in organic synthesis, characterized by its trifluoromethyl-substituted aromatic core and reactive keto-acid functionality. The presence of the electron-withdrawing trifluoromethyl group enhances its utility in the preparation of pharmaceuticals, agrochemicals, and specialty materials, where such motifs improve metabolic stability and binding affinity. The compound’s carbonyl and carboxyl groups offer multiple sites for further derivatization, enabling its use in condensation, cyclization, and coupling reactions. Its well-defined structure and high purity make it suitable for precise synthetic applications, particularly in the development of bioactive molecules. The compound is typically handled under standard laboratory conditions, with stability considerations for the acid and ketone functionalities.
4-oxo-4-4-(trifluoromethyl)phenylbutanoic acid structure
58457-56-0 structure
Product Name:4-oxo-4-4-(trifluoromethyl)phenylbutanoic acid
CAS No:58457-56-0
MF:C11H9F3O3
MW:246.182574033737
CID:873377
PubChem ID:19261662
Update Time:2026-04-29

4-oxo-4-4-(trifluoromethyl)phenylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid
    • 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
    • AG-G-06798
    • CTK5A8336
    • KB-193709
    • SureCN5060636
    • 4-oxo-4-4-(trifluoromethyl)phenylbutanoic acid
    • Inchi: InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17)
    • InChI Key: XBTRBFQQDDYMFC-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)C(F)(F)F)C(=O)CCC(=O)O

Computed Properties

  • Exact Mass: 246.05000
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5

Experimental Properties

  • PSA: 54.37000
  • LogP: 2.75290

4-oxo-4-4-(trifluoromethyl)phenylbutanoic acid Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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4-oxo-4-4-(trifluoromethyl)phenylbutanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:58457-56-0)4-oxo-4-4-(trifluoromethyl)phenylbutanoic acid
Order Number:A903872
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:15
Price ($):346.0
Email:sales@amadischem.com

Additional information on 4-oxo-4-4-(trifluoromethyl)phenylbutanoic acid

Introduction to 4-oxo-4-(trifluoromethyl)phenylbutanoic acid (CAS No. 58457-56-0)

4-oxo-4-(trifluoromethyl)phenylbutanoic acid, identified by its Chemical Abstracts Service (CAS) number 58457-56-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of β-keto acids, characterized by the presence of a carbonyl group adjacent to a carboxylic acid functionality. The structural motif of this molecule incorporates a trifluoromethyl group on a phenyl ring, which is a common feature in many bioactive molecules due to its ability to modulate metabolic pathways and enhance binding affinity.

The trifluoromethyl group, in particular, is a key pharmacophore that imparts unique electronic and steric properties to the molecule. This substitution pattern is frequently employed in drug design to improve lipophilicity, metabolic stability, and overall pharmacological activity. The presence of both a carboxylic acid and a keto group in the same molecule allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry and drug development.

In recent years, there has been growing interest in exploring the therapeutic potential of compounds containing the 4-oxo-4-(trifluoromethyl)phenylbutanoic acid scaffold. Research has indicated that such molecules may exhibit inhibitory effects on various enzymes and signaling pathways implicated in inflammatory diseases, cancer, and metabolic disorders. The trifluoromethyl group, in particular, has been shown to enhance the binding affinity of small molecules to their target proteins, thereby increasing their efficacy.

One of the most compelling aspects of 4-oxo-4-(trifluoromethyl)phenylbutanoic acid is its versatility as a building block in medicinal chemistry. The combination of functional groups within its structure allows for facile derivatization through various synthetic methodologies, enabling the generation of novel analogs with tailored biological activities. For instance, researchers have utilized this compound as a precursor in the synthesis of potent inhibitors targeting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in the pathogenesis of inflammation.

Moreover, the keto group in 4-oxo-4-(trifluoromethyl)phenylbutanoic acid can be readily reduced to an alcohol or further oxidized to an ester, providing additional avenues for structural diversification. These transformations are particularly useful in developing prodrugs or conjugates that enhance bioavailability or target specificity. The carboxylic acid moiety also facilitates salt formation, which can improve solubility and formulation properties of derived compounds.

Recent advances in computational chemistry have further accelerated the exploration of 4-oxo-4-(trifluoromethyl)phenylbutanoic acid derivatives. Molecular docking studies have revealed that modifications around the trifluoromethyl phenyl ring can significantly alter interactions with biological targets. For example, certain analogs have demonstrated inhibitory activity against kinases involved in tumor proliferation and angiogenesis. These findings underscore the importance of structural optimization in maximizing therapeutic potential.

The synthesis of 4-oxo-4-(trifluoromethyl)phenylbutanoic acid itself presents an interesting challenge due to its complex architecture. Traditional synthetic routes often involve multi-step sequences involving Grignard reactions, condensation reactions, and fluorination techniques. However, recent methodologies have focused on more efficient one-pot processes or catalytic approaches that minimize byproduct formation and improve yield. Such innovations are critical for scaling up production while maintaining cost-effectiveness.

In conclusion, 4-oxo-4-(trifluoromethyl)phenylbutanoic acid (CAS No. 58457-56-0) represents a promising scaffold for drug discovery with diverse applications across multiple therapeutic areas. Its unique structural features—particularly the combination of a trifluoromethyl group with functionalizable keto and carboxylic acid moieties—make it an invaluable asset for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play an increasingly significant role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:58457-56-0)4-oxo-4-4-(trifluoromethyl)phenylbutanoic acid
A903872
Purity:99%
Quantity:1g
Price ($):346.0
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